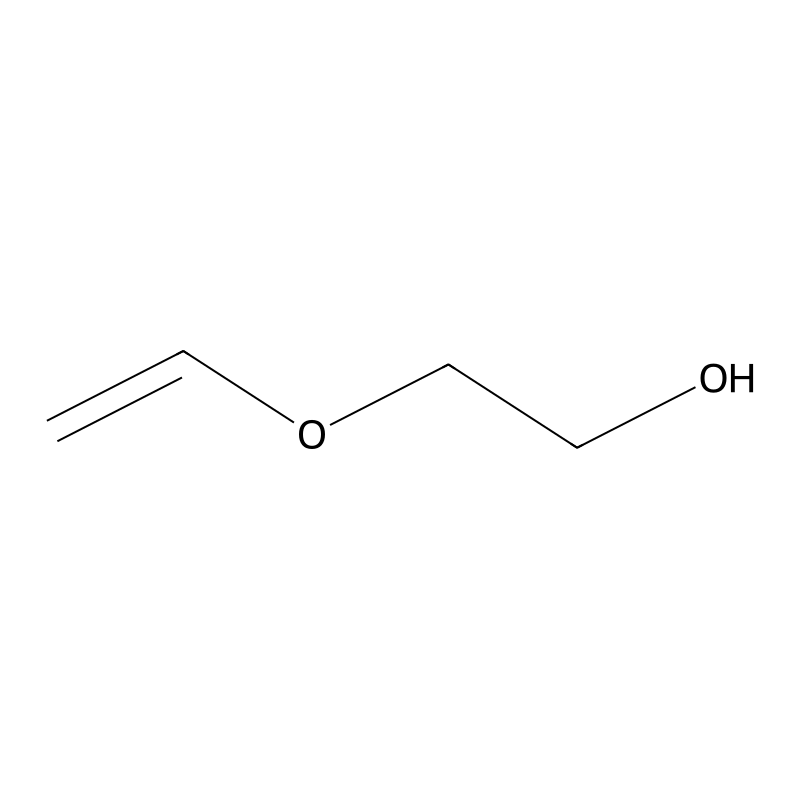

2-(Vinyloxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vinyloxyethanol synthesis from acetylene and ethylene glycol

Core Vinylation Reaction

The foundational synthesis involves the reaction of acetylene with ethylene glycol in the presence of a strong base catalyst, typically potassium hydroxide (KOH) [1].

Table 1: Key Reaction Components and Conditions from Patent US2969395A

| Component / Parameter | Details / Range |

|---|---|

| Reactants | Acetylene gas, Ethylene Glycol |

| Catalyst | Alkali metal hydroxides (e.g., KOH, NaOH) |

| Catalyst Concentration | 5-15% by weight of the alcohol (e.g., 9.1 parts KOH to 100 parts glycol) |

| Reaction Temperature | 140 °C - 180 °C |

| Acetylene Pressure | 6 - 16 atmospheres |

| Reaction Phase | Liquid-phase |

| Key Technique | Continuous removal of water of reaction (e.g., by azeotropic distillation with returning solvent) |

Detailed Experimental Protocol

The following procedure is adapted from the methods described in patent US2969395A [1].

- Reactor Setup: A pressure-rated reaction vessel (autoclave) equipped with a stirrer, heating system, and provisions for introducing gaseous acetylene and maintaining pressure is required.

- Initial Charge: The reactor is charged with 100 parts of ethylene glycol and 9.1 parts of flake potassium hydroxide (KOH).

- Pressurization and Heating: The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with acetylene gas. The reaction mixture is heated to the target temperature range of 140-180 °C while maintaining a constant acetylene pressure, for example, 14-15 atmospheres.

- Continuous Water Removal: As the reaction proceeds, water is formed. A solvent (the patent mentions using the product vinyl ether itself or an inert solvent like dimethoxyethane) is used to separate water from the reaction mixture, often via azeotropic distillation. The dried solvent is then continuously returned to the reactor.

- Reaction Completion: The reaction is continued until a significant quantity of the ethylene glycol has been converted, which can be monitored by the amount of water collected.

- Product Recovery: After the reaction, the system is cooled and depressurized. The crude reaction mixture is neutralized with a mild acid to deactivate the catalyst. The final product, 2-(vinyloxy)ethanol, is isolated and purified through techniques such as fractional distillation.

Critical Process Parameters & Safety

Successful and safe operation of this synthesis depends on several key factors:

- Catalyst Activity: The reaction is catalyzed by strong bases, but they can be deactivated by the water produced. The described continuous water removal is crucial for maintaining catalyst activity and achieving high conversion [1].

- Acetylene Safety: Acetylene gas is flammable and can form explosive mixtures with air. It is also subject to explosive decomposition under pressure in the absence of air. The reaction must be conducted in specialized equipment designed for safe handling of pressurized acetylene [1].

- Byproduct Formation: The patent notes that under certain conditions, divinyloxyethane (1,2-bis(ethenoxy)ethane) can be formed as a byproduct from the double vinylation of ethylene glycol [1].

Summary of Reaction Characteristics

Table 2: Synthesis Attributes and Considerations

| Attribute | Description |

|---|---|

| Reaction Type | Base-catalyzed Vinylation / Nucleophilic Addition |

| Primary Product | This compound (Ethylene glycol vinyl ether) |

| Key Advantage | Direct, one-step synthesis from basic chemicals. |

| Main Challenge | Handling high-pressure acetylene and managing water removal. |

| Modern Context | Primarily a historical industrial process; current use would require rigorous safety protocols. |

Experimental Workflow

The diagram below outlines the key stages of the synthesis and purification process.

References

Ethyleneglycol monovinyl ester storage and handling

Substance Identification and Hazards

The table below summarizes the core identification and known hazard information for Ethylene Glycol Monovinyl Ether.

| Property | Details |

|---|---|

| CAS Number | 764-48-7 [1] |

| Synonyms | 2-(Ethenyloxy)ethanol; 2-(Vinyloxy)ethanol; 2-Hydroxyethyl vinyl ether [1] |

| Description | Clear colorless liquid [1] |

| Major Hazards | May cause irritation. High-dose animal studies show general anesthesia and liver injury [1]. |

| Hazard Classification | UN3271 (Ethers, n.o.s.) [1] |

Experimental & Handling Context

The provided search results lack detailed experimental protocols for this specific compound. However, one source notes its primary industrial use is in the production of plastics, lacquers, and protective coatings [1]. This application context is crucial as it suggests that handling likely involves industrial-scale safety protocols rather than small-scale laboratory procedures.

Broader Context from Related Compounds

To build a more complete safety profile, it is useful to consider the behavior of related compounds. The broader ethylene glycol (EG) family shares some toxicological features, though key differences exist.

| Compound | Common Toxicological Features | Key Differences & Metabolites |

|---|---|---|

| Ethylene Glycol (EG) | CNS depression, metabolic acidosis [2] [3] | Metabolized to glycolic acid and oxalic acid (leading to nephrotoxicity) [2] [3]. |

| Diethylene Glycol (DEG) | CNS depression, metabolic acidosis [3] | Metabolized to diglycolic acid (DGA), a key agent in nephrotoxicity [3]. |

| Higher EGs (Tri-, Tetra-) | Lower acute toxicity, CNS depression at high doses [3] | Do not form significant oxalates; less concern for certain types of kidney toxicity [3]. |

A logical workflow for developing safety procedures can be visualized below. This diagram outlines the key considerations and steps based on the available data.

How to Develop Your Internal Guide

- Consulting Primary Chemical Safety Resources: The most critical step is to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier of the compound you are using. This is the legally mandated document that will contain precise information on handling, storage, personal protective equipment (PPE), first aid, and fire-fighting measures.

- Leveraging Read-Across Data: Use the toxicological information from the broader ethylene glycol series [3] as a scientific basis for understanding potential health hazards, while being mindful of the metabolic differences.

- Implementing General Ether Precautions: Given its classification as an ether [1], standard safety practices for ethers should be a baseline. This includes using explosion-proof refrigeration if cold storage is needed, ensuring good ventilation, and eliminating ignition sources in the work area.

References

Comprehensive Application Notes and Protocols: Cationic Polymerization of 2-(Vinyloxy)ethanol for Biomedical Applications

Introduction and Monomer Characteristics

2-(Vinyloxy)ethanol represents a highly valuable monomer in polymer chemistry due to its dual functionality, combining a cationically polymerizable vinyl ether group with a pendant hydroxyl group that provides a handle for further chemical modification. This unique combination makes it particularly attractive for creating functional polymeric materials with tailored properties for pharmaceutical and biomedical applications. The electron-donating oxygen atom adjacent to the vinyl group makes this monomer highly susceptible to cationic polymerization, as the oxygen stabilizes the propagating carbocation through resonance, significantly enhancing its reactivity toward cationic initiators [1] [2]. The hydroxyl side chain provides remarkable versatility, enabling post-polymerization modifications including the attachment of drug molecules, targeting ligands, or crosslinkable groups for advanced biomaterial design.

The cationic polymerization of vinyl ether monomers like this compound follows a chain-growth mechanism where the active center is a carbocation that repeatedly adds to monomer molecules [2]. This mechanism stands in contrast to free-radical polymerization and offers distinct advantages including faster propagation rates and the ability to polymerize at lower temperatures [1] [3]. The living characteristics achievable with modern cationic polymerization systems enable precise control over molecular weight, molecular weight distribution, and chain-end functionality, making this technique particularly valuable for creating well-defined polymers for pharmaceutical applications where batch-to-batch consistency is critical [4].

Table 1: Monomer Characteristics of this compound

| Property | Description | Implications for Polymerization |

|---|---|---|

| Chemical Structure | CH₂=CH-O-CH₂-CH₂-OH | Vinyl ether group for polymerization; hydroxyl for functionalization |

| Electron Density | Electron-donating oxygen at vinyl group | High susceptibility to cationic polymerization; stabilized carbocation |

| Reactivity Profile | More reactive than alkyl-substituted olefins | Faster propagation rates; suitable for low-temperature polymerization |

| Functional Group | Pendant primary hydroxyl group | Enables post-polymerization modification and derivatization |

| Solubility | Hydrophilic nature | Affects solvent selection; influences final polymer solubility |

Initiation Systems and Mechanism

Initiation Systems

The initiation step in cationic polymerization is crucial as it generates the reactive carbocation species that propagates the chain growth. For this compound, several initiation systems have proven effective:

Lewis Acid-Based Systems: Lewis acids such as SnCl₄, AlCl₃, BF₃, and TiCl₄ are commonly employed as co-initiators in combination with a cation source like water, alcohols, or protonic acids [2]. These systems form a complex that generates the initiating carbocation. For instance, the BF₃·OH₂ system has been widely studied for vinyl ether polymerization, providing controlled molecular weight growth with minimal chain transfer reactions [1] [2]. The recent introduction of trifluoromethyl sulfonates as co-initiators has shown remarkable improvements in controlling the polymerization of vinyl ethers, allowing for lower catalyst loadings while maintaining high activity and enabling control over polymer tacticity [5].

Protic Acid Initiators: Strong protic acids such as triflic acid (CF₃SO₃H), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can directly protonate the vinyl ether group to initiate polymerization [2]. However, these systems often produce polymers with broader molecular weight distributions due to competing termination and chain transfer reactions. The counterion (A⁻) in these systems must be weakly nucleophilic to prevent premature termination of the growing chain [2].

Photoacid Generators (PAGs): For spatially controlled polymerization, photoacid generators represent an advanced initiation method. Novel PAGs based on tetrakis(perfluoro-t-butyloxy)aluminate anions have demonstrated superior reactivity in cationic photopolymerization of epoxy, vinyl ether, and oxetane monomers [6]. These systems allow for precise temporal and spatial control over polymerization through selective UV irradiation, enabling applications in patterned biomaterials and microfabrication.

Polymerization Mechanism

The cationic polymerization of this compound follows a conventional chain-growth mechanism comprising initiation, propagation, and termination/chain transfer steps. The mechanism can be visualized through the following diagram:

Diagram 1: Cationic Polymerization Mechanism of this compound

The mechanism illustrates how the initiating carbocation (I⁺) attacks the electron-rich vinyl group of this compound, forming an activated complex that propagates through successive additions of monomer units. The growing chain end maintains its cationic character throughout the propagation phase, with the electron-donating oxygen atom stabilizing the transition state [1] [2]. A key feature of vinyl ether polymerization is the potential for isomerization during propagation, where the carbocation may rearrange to more stable forms, potentially affecting the final polymer structure [1].

Experimental Protocols

Living Cationic Polymerization Using Trifluoromethyl Sulfonate Systems

This protocol describes the living cationic polymerization of this compound using trifluoromethyl sulfonate catalysts, based on recent advances that enable excellent control over molecular weight, dispersity, and tacticity [5].

Materials and Equipment

- This compound monomer (purified by distillation over calcium hydride)

- Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other trifluoromethyl sulfonates

- Solvent: Dichloromethane (DCM, anhydrous) or toluene

- Ligand: 2,2'-Bipyridine or other O^O type ligands for stereocontrol

- Initiator: 1-(Isobutoxy)ethyl acetate (prepared according to literature methods)

- Glassware: Schlenk flask with magnetic stirrer, serum seals, and syringes for anhydrous transfer

- Glove box or dry nitrogen/vacuum line for oxygen- and moisture-free conditions

Procedure

Reactor Setup: In a glove box under nitrogen atmosphere, charge the Schlenk flask with the magnetic stir bar. Add the ligand (2,2'-bipyridine, 0.1 equiv relative to catalyst) to the flask and seal with a rubber septum.

Solvent and Monomer Addition: Transfer anhydrous solvent (DCM or toluene, 5-10 mL per gram of monomer) to the flask using a dry syringe. Add the purified this compound monomer (1.0 equiv) via syringe, followed by the initiator (0.01-0.05 equiv relative to monomer).

Catalyst Addition: Cool the reaction mixture to the desired temperature (-40°C to -78°C) using a dry ice/acetone or liquid nitrogen bath. Dissolve the trifluoromethyl sulfonate catalyst (0.005-0.02 equiv relative to monomer) in a small amount of cold solvent and add dropwise to the reaction mixture with vigorous stirring.

Polymerization: Maintain the reaction at constant temperature with continuous stirring. Monitor conversion by periodic sampling and analysis by ¹H NMR or GPC. Typical polymerization times range from 1-24 hours depending on temperature and catalyst loading.

Termination: When target conversion is reached, terminate the polymerization by adding a chilled solution of ammonium hydroxide in methanol (5% v/v). Stir for 30 minutes to ensure complete quenching of active species.

Purification: Precipitate the polymer into a large excess of cold hexane or diethyl ether. Collect the precipitate by filtration and wash with cold solvent. Dry the polymer under vacuum at 40°C until constant weight is achieved.

Table 2: Optimization Parameters for Living Cationic Polymerization

| Parameter | Range | Effect on Polymerization | Recommended Value |

|---|---|---|---|

| Temperature | -78°C to 0°C | Lower temperatures reduce chain transfer; affect tacticity | -40°C to -20°C |

| Catalyst Loading | 0.5-2.0 mol% | Higher loading increases rate; may broaden Đ | 1.0 mol% |

| Monomer Concentration | 0.5-2.0 M | Affects viscosity and rate | 1.0 M |

| Ligand Type | Bipyridine, Phenanthroline | Controls tacticity and rate | 2,2'-Bipyridine |

| Solvent Polarity | Dichloromethane, Toluene | Affects ion separation and rate | Dichloromethane |

Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The cationic RAFT polymerization technique combines the advantages of cationic polymerization with the controlled characteristics of RAFT, enabling synthesis of polymers with narrow molecular weight distributions (Đ ~1.1) [5].

Materials

- This compound monomer (purified as above)

- Cationic RAFT agent: Specifically designed for cationic polymerization (e.g., cyanoisopropyl dithiobenzoate derivatives)

- Initiator: TMSOTf or other trifluoromethyl sulfonate

- Solvent: Anhydrous dichloromethane

Procedure

Solution Preparation: In the glove box, prepare a solution of this compound and RAFT agent (typically 1:0.1 to 1:0.5 monomer:RAFT ratio) in anhydrous DCM.

Initiation: Transfer the solution to a pre-cooled Schlenk flask (-40°C). Add the initiator (typically 0.1-0.5 equiv relative to RAFT agent) as a cold solution in DCM.

Polymerization: Maintain at constant temperature with stirring. Monitor conversion by GPC sampling. The polymerization should display first-order kinetics with linear increase of molecular weight with conversion.

Termination and Purification: Terminate with ammoniacal methanol, precipitate, and dry as described in Section 3.1.

Characterization and Analysis

Comprehensive characterization of the synthesized poly(this compound) is essential to confirm structural integrity, molecular weight, and functional properties.

Molecular Weight Determination

Gel Permeation Chromatography (GPC): Use THF as eluent at 1.0 mL/min with polystyrene standards for relative molecular weight determination. Multi-angle light scattering detection provides absolute molecular weights. Expect dispersity (Đ) values of 1.1-1.3 for well-controlled living systems and 1.5-2.5 for conventional cationic polymerization.

NMR End-Group Analysis: ¹H NMR (500 MHz, CDCl₃) can be used to determine number-average molecular weight by comparing initiator fragment signals (e.g., isobutyl group protons at 0.8-1.0 ppm) with polymer backbone protons (3.5-4.2 ppm).

Structural Characterization

FT-IR Spectroscopy: Key characteristic peaks include: broad O-H stretch at 3200-3550 cm⁻¹, C-H stretches at 2850-3000 cm⁻¹, C-O-C stretches at 1050-1150 cm⁻¹, and absence of vinyl C=C stretch at 1620-1680 cm⁻¹, confirming complete polymerization.

NMR Spectroscopy: ¹H NMR (CDCl₃): δ 3.5-4.2 (m, -O-CH₂-CH₂-O-, backbone and side chain), 1.5-2.0 (m, backbone -CH₂-). ¹³C NMR: δ 70-80 (backbone -CH₂-), 60-70 (-O-CH₂-CH₂-OH), absence of vinyl carbons at 140-160 ppm.

Thermal Analysis

Differential Scanning Calorimetry (DSC): Determine glass transition temperature (T_g), which typically ranges from -30°C to 10°C depending on molecular weight and tacticity. Polymers with higher isotacticity may show crystalline melting endotherms [5].

Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition typically beginning around 200°C under nitrogen atmosphere.

Post-Polymerization Modifications and Applications

The pendant hydroxyl groups in poly(this compound) provide versatile handles for chemical modification to tailor polymer properties for specific biomedical applications.

Functionalization Strategies

Esterification: React with acid chlorides or anhydrides in the presence of base (e.g., pyridine, triethylamine) to introduce hydrophobic character or polymerizable groups.

Carbonate Formation: Treatment with alkyl chloroformates creates carbonate linkages that can be hydrolytically or enzymatically cleaved, useful for drug conjugation.

Carbamate Coupling: Reaction with isocyanates forms carbamate linkages for stable conjugation of bioactive molecules.

Click Chemistry: The hydroxyl groups can be converted to azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized molecules, enabling efficient bioconjugation [4].

Biomedical Applications

Drug Delivery Systems: The hydrophilic nature and functionalizability make poly(this compound) ideal for creating polymer-drug conjugates. The polymer backbone can be functionalized with anticancer drugs (e.g., doxorubicin, paclitaxel) through cleavable linkers for controlled release.

Hydrogel Formation: Crosslinking of hydroxyl-functionalized polymers with diisocyanates or other crosslinkers creates hydrogels with tunable swelling properties for tissue engineering scaffolds or controlled release matrices.

Surface Modification: The polymer can be grafted onto material surfaces to improve biocompatibility, reduce protein adsorption, or impart specific bioactivity.

Troubleshooting and Optimization

Successful cationic polymerization of this compound requires careful attention to reaction conditions and potential pitfalls.

Table 3: Troubleshooting Guide for Common Issues

| Problem | Possible Causes | Solutions |

|---|---|---|

| Low Molecular Weight | Chain transfer, impurities, high temperature | Further purify monomer/solvent; lower temperature; adjust initiator/co-initiator ratio |

| Broad Molecular Weight Distribution (High Đ) | Slow initiation, side reactions, improper mixing | Use more soluble initiator; ensure efficient stirring; optimize ligand addition |

| Low Conversion | Inactive initiator, insufficient reaction time, low temperature | Freshly prepare initiator solution; extend reaction time; adjust catalyst loading |

| Gel Formation | Crosslinking through hydroxyl groups | Protect hydroxyls during polymerization; control moisture content |

| Color Formation | Oxidative side reactions, impurities | Strict oxygen exclusion; monomer purification through multiple columns |

Conclusion

The cationic polymerization of this compound offers a versatile pathway to functional poly(vinyl ether) materials with well-defined structures and tailored properties for biomedical applications. Recent advances in living cationic polymerization techniques, particularly those employing trifluoromethyl sulfonate catalysts with ligand assistance, provide unprecedented control over molecular weight, dispersity, and stereochemistry [5]. The pendant hydroxyl groups present along the polymer backbone enable diverse post-polymerization modifications, facilitating the creation of advanced materials for drug delivery, tissue engineering, and diagnostic applications. By following the detailed protocols and optimization strategies outlined in these Application Notes, researchers can reliably synthesize and characterize these valuable functional polymers for their specific biomedical needs.

References

- 1. sciencedirect.com/topics/chemistry/ cation - polymerization [sciencedirect.com]

- 2. - Wikipedia Cationic polymerization [en.wikipedia.org]

- 3. Ionic polymerization : cationic and anionic mechanisms | Fiveable [fiveable.me]

- 4. Block Copolymer Synthesis by the Combination of Living Cationic ... [pmc.ncbi.nlm.nih.gov]

- 5. of vinyl ethers using trifluoromethyl... Cationic polymerization [pubs.rsc.org]

- 6. Novel photoacid generators for cationic photopolymerization [pubs.rsc.org]

Application Notes & Protocols: Block Copolymers via Living Cationic Polymerization

Introduction to Living Cationic Polymerization (LCP) of Vinyl Ethers

Living cationic polymerization enables the synthesis of polymers with precise control over molecular weight, narrow molecular weight distribution, and well-defined chain-end functionality. This control is crucial for creating advanced block copolymers, which find applications as surface modifiers, compatibilizers, and in drug delivery systems [1] [2]. The key to achieving a "living" process lies in maintaining a rapid equilibrium between the active cationic propagating species and dormant species, minimizing chain transfer and termination reactions [2]. This protocol focuses on two modern approaches: the use of a dual initiator for combining LCP with Nitroxide-Mediated Polymerization (NMP), and a Lewis acid-based system for controlled homopolymerization.

Detailed Experimental Protocols

Protocol 1: Synthesis of PIBVE-( b )-PS Block Copolymer via a Dual Initiator

This method uses a carboxylic acid-based alkoxyamine dual initiator to first conduct the living cationic polymerization of isobutyl vinyl ether (IBVE), followed by a nitroxide-mediated radical polymerization (NMP) of styrene [1].

- Workflow Diagram

Materials

- Dual Initiator: e.g., TEMPO-based alkoxyamine with a carboxylic acid group (e.g., BlocBuilder MA) [1].

- Monomer: Isobutyl vinyl ether (IBVE). Purity by washing with water and distillation over calcium hydride. Store under nitrogen at -20°C [1].

- Lewis Acid Catalyst: Tin(IV) bromide (SnBr₄).

- Solvent: Anhydrous toluene or dioxane.

- Second Monomer: Styrene.

Step-by-Step Procedure

- Reaction Setup: Perform all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

- Cationic Polymerization of IBVE:

- Charge a reaction flask with the dual initiator and anhydrous solvent.

- Add SnBr₄ (Lewis acid) to the solution. The literature often uses a ratio of initiator acid to SnBr₄ of 1:1 [1].

- Initiate the polymerization by adding IBVE to the mixture.

- Allow the reaction to proceed until complete monomer conversion (monitored by NMR or GC). The typical temperature for this step is not explicitly stated but is often conducted at 0°C or below for similar systems.

- Isolation of Macro-initiator: After polymerization, terminate the reaction by adding pre-cooled methanol. Precipitate the resulting TEMPO-functionalized PIBVE into a large excess of methanol/water mixture, filter, and dry under vacuum. Confirm the TEMPO functionality (>0.85) and low dispersity (Đ ~ 1.2) via SEC and NMR [1].

- NMP of Styrene:

- Dissolve the purified PIBVE macro-initiator in styrene.

- Heat the solution to 130°C to initiate the radical polymerization.

- Allow the reaction to proceed for the desired time to achieve the target molecular weight for the second block.

- Isolation of Block Copolymer: Cool the reaction mixture and dissolve the polymer in a volatile solvent (e.g., THF). Precipitate the final PIBVE-( b )-PS block copolymer into methanol, filter, and dry under vacuum.

Critical Parameters for Success

- Atmosphere: Strict exclusion of moisture and oxygen is essential for the cationic step.

- Initiator Structure: The steric hindrance of the carboxylic acid group in the dual initiator significantly impacts the control over the cationic polymerization kinetics and the molecular weight distribution [1].

- Monomer Purity: IBVE must be thoroughly purified to prevent chain-transfer reactions.

Protocol 2: Controlled Homopolymerization of Vinyl Ethers with Triflates

This protocol, adapted from recent work, uses commercially available trifluoromethyl sulfonates (triflates) for the controlled cationic polymerization of vinyl ethers, which can serve as the first block in a copolymer [3].

Materials

Step-by-Step Procedure

- Catalyst Preparation: Dissolve the triflate catalyst (e.g., 5 μmol) in the chosen solvent (e.g., 10 mL) at room temperature. Filter the solution to remove any insoluble components to ensure a precise catalyst concentration [3].

- Polymerization:

- Add the monomer and any desired ligand (e.g., BINOL) to the catalyst solution.

- Allow the reaction to proceed. Polymerizations can be run from room temperature down to -78°C to suppress chain transfer and, in some cases, to enhance tacticity [3].

- Monitor the reaction for monomer conversion.

- Polymer Isolation: Terminate the reaction with methanol. Precipitate the polymer into a methanol/water mixture, filter, and dry.

Critical Parameters for Success

- Temperature: Lower temperatures (e.g., -60°C to -78°C) are crucial for achieving narrow molecular weight distributions and high isotacticity [3].

- Solvent and Ligand: The combination of solvent and O^O ligands profoundly influences the polymerization control and the tacticity of the resulting polymer [3].

- Scale-up: This system is promising for scale-up; the example of poly(n-octadecyl vinyl ether) on an 80 g scale is cited [3].

Data Presentation and Analysis

Table 1: Characteristics of Poly(vinyl ether) Homopolymers Synthesized via Different Methods

| Initiator System | Monomer | Temp (°C) | Molecular Weight Control (Đ) | Isotacticity (%) | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid Alkoxyamine / SnBr₄ | IBVE | Not Specified | ~1.2 | Not Reported | [1] |

| Fe(OTf)₃ / BINOL ligand | Ethyl Vinyl Ether | -60 | Well-controlled (Đ not specified) | Up to 81% m | [3] |

| Triflates (Various) | Ethyl Vinyl Ether | -78 | Close to theoretical values | Not Specified | [3] |

Table 2: Comparison of Block Copolymerization Combination Techniques

| Method | Mechanism A | Mechanism B | Key Feature | Applicable Monomers (for Block B) |

|---|---|---|---|---|

| Dual Initiator [1] | LCP | NMP | Single molecule initiates both polymerizations | Styrene, Acrylates |

| Site Transformation [2] | LCP | ATRP/RAFT | Living cationic chain-end is converted to a radical initiator | Styrene, Methacrylates |

| Click Chemistry [2] | LCP | N/A | Pre-synthesized homopolymers are coupled | Various functional polymers |

Troubleshooting and Best Practices

- Broad Molecular Weight Distribution (Đ): This is often caused by incomplete initiation or the presence of protic impurities. Ensure rigorous purification of monomers and solvents, and use fresh, high-purity initiators and catalysts [2] [3].

- Low End-Group Fidelity: Inefficient termination of the living cationic chain-end or side reactions during the transformation to a macro-initiator can lead to poorly defined block junctions. Using proton traps or optimizing the termination/quenching step can mitigate this [2].

- Low Tacticity: For systems aiming for stereocontrol, the choice of ligand and solvent is critical. Employ chiral O^O-type ligands (e.g., BINOL derivatives) and non-polar solvents to achieve high isotacticity [3].

Conclusion

The synthesis of block copolymers via living cationic polymerization of vinyl ethers is a powerful tool for macromolecular engineering. The dual initiator approach provides a streamlined path to create well-defined block copolymers with segments from mechanistically incompatible polymerization techniques [1] [2]. Concurrently, modern catalyst systems like triflates offer enhanced control and new possibilities for stereoregular polymers under moderately mild conditions [3]. While the specific monomer 2-(Vinyloxy)ethanol was not found in the current literature, the protocols for IBVE and ethyl vinyl ether provide a robust foundation. Researchers can adapt these methods, potentially employing this compound as a functional monomer or via a functional initiator approach, with appropriate protection chemistry as needed.

References

Comprehensive Application Notes and Protocols: 2-(Vinyloxy)ethanol in Polymer Synthesis and Drug Delivery Systems

Introduction to 2-(Vinyloxy)ethanol

This compound, also known as ethylene glycol vinyl ether or ethylene glycol monovinyl ether, is a bifunctional monomer exhibiting unique reactivity that makes it valuable in advanced polymer synthesis and pharmaceutical applications. This compound possesses both a vinyl ether group and a hydroxyl group within its molecular structure, enabling diverse reaction pathways including polymerization, copolymerization, and functionalization. The presence of these two distinct functional groups allows this compound to serve as a reactive intermediate in organic synthesis and as a versatile monomer in the production of specialized polymers with tailored properties. Its applications span from industrial coatings and adhesives to advanced drug delivery systems, making it a compound of significant interest to researchers and industrial scientists alike [1] [2].

The dual functionality of this compound provides exceptional versatility in chemical synthesis. The vinyl ether group undergoes rapid polymerization under various conditions, including UV-initiated and cationic polymerization mechanisms, while the hydroxyl group enables further derivatization, cross-linking, or participation in condensation reactions. This unique combination of features facilitates the creation of polymers with specific characteristics such as enhanced adhesion, improved solubility, and tunable hydrophilicity, which are particularly valuable in pharmaceutical applications where precise control over material properties is essential for drug delivery efficiency and biocompatibility [3] [2].

Chemical Properties and Specifications

Structural Characteristics and Basic Properties

This compound (CAS No. 764-48-7) is a colorless transparent liquid with a mild odor and the molecular formula C₄H₈O₂. It is soluble in water and most organic solvents, facilitating its use in various reaction media and formulation systems. The compound's structure features an ether linkage adjacent to a vinyl group, with a hydroxyethyl chain providing hydrophilic character. This molecular arrangement creates a reactive yet stable monomer that can participate in multiple reaction types while maintaining sufficient shelf life for practical applications [1] [2].

The compound's bifunctional nature is key to its utility in polymer synthesis. The vinyl ether group is highly susceptible to cationic polymerization and can also participate in radical processes under appropriate conditions. Meanwhile, the hydroxyl group provides a site for hydrogen bonding, further functionalization, or cross-linking reactions. This combination enables the synthesis of linear polymers with pendant hydroxyl groups or cross-linked networks with controlled hydrophilicity, both valuable attributes for pharmaceutical carriers and controlled release systems [1].

Table 1: Basic Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Boiling Point | 143 °C (lit.) | [3] |

| Density | 0.982 g/mL at 25 °C | [3] |

| Refractive Index | n²⁰/D 1.436 (lit.) | [3] |

| Flash Point | 120 °F | [3] |

| pKa | 14.20 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless transparent liquid | [1] |

| Solubility | Miscible with water and organic solvents | [2] |

Handling and Storage Specifications

Proper handling and storage are critical for maintaining the stability and performance of this compound. The compound should be stored in tightly sealed containers under an inert atmosphere to prevent moisture absorption and premature polymerization. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C to ensure optimal stability. Under these conditions, the shelf life is typically 12 months from the date of manufacture [2].

Table 2: Handling, Storage, and Regulatory Information

| Parameter | Details | Reference |

|---|---|---|

| Shelf Life | 12 months (proper storage) | [2] |

| UN Number | 1302 | [1] |

| Hazard Class | 3 | [1] |

| Packaging Group | III | [1] |

| Packaging Options | 180kg/steel drum, 250kg/drum, customized options available | [1] [3] |

| HS Code | 2909199090 | [1] |

Industrial and Research Applications

UV-Curable Coatings and Inks

This compound serves as a reactive diluent and monomer in UV-curable coating and ink formulations. The vinyl ether group undergoes rapid polymerization when exposed to UV radiation in the presence of appropriate photoinitiators, enabling the formation of highly cross-linked polymer networks with excellent film properties. These systems provide strong adhesion, chemical resistance, and durability while offering processing advantages such as low energy consumption and minimal volatile organic compound (VOC) emissions. The hydroxyl group in this compound contributes to enhanced adhesion to various substrates and allows for further modification of the polymer properties. These characteristics make it particularly valuable for coatings in electronics, packaging, and specialty printing applications where performance and environmental considerations are paramount [1] [2].

Polycarboxylic Acid Superplasticizers

In construction materials, this compound has demonstrated significant advantages in the synthesis of polycarboxylic acid superplasticizers for concrete applications. Compared to traditional superplasticizers derived from methylallyl alcohol or 3-methyl-3-butene-1-alcohol, those incorporating this compound show reduced sensitivity to mud and stone powder in sand and stone aggregates. This property translates to superior performance in commercial concrete applications, where consistent workability and controlled setting characteristics are essential. The hydroxyl group enables incorporation into polyether side chains that provide steric stabilization in cement dispersions, while the vinyl ether group allows controlled polymerization with maleic anhydride or other carboxylic acid monomers to create polymers with optimal molecular architecture for dispersion effectiveness [3].

Chemical Synthesis Intermediate

The dual functionality of this compound makes it a valuable building block in organic and polymer synthesis. It participates in a wide range of chemical reactions, including acid-catalyzed additions with alcohols and phenols to produce functional vinyl ethers, which are valuable intermediates in pharmaceutical and specialty chemical synthesis. The compound's ability to undergo controlled polymerization while presenting a reactive hydroxyl group for further modification enables the synthesis of complex polymer architectures, including block and graft copolymers. These materials find applications in diverse fields such as adhesives, lubricants, hairspray, elastomers, foams, pesticides, and surface protection materials, demonstrating the exceptional versatility of this monomer [1] [3].

Experimental Protocols in Polymer Synthesis

Cationic Polymerization of this compound

Principle: The vinyl ether group in this compound is highly susceptible to cationic polymerization, enabling the synthesis of poly(vinyl ether) structures with pendant hydroxyl groups. This method provides excellent control over molecular weight and polymer architecture while preserving the hydroxyl functionality for subsequent reactions [1] [2].

Materials:

- This compound (purified by distillation under reduced nitrogen atmosphere)

- Cationic initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) or similar Lewis acid

- Solvent: Dichloromethane (anhydrous)

- Terminator: Methanolic ammonia solution

- Inert atmosphere: Nitrogen or argon

Procedure:

- Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer, add 50 mL of anhydrous dichloromethane and 10.0 g (0.115 mol) of this compound. Seal the system with a rubber septum and purge with inert gas for 20 minutes.

- Temperature Equilibrium: Cool the reaction mixture to 0°C using an ice-water bath with continuous stirring.

- Initiator Addition: Slowly add 0.5 mL (4 mmol) of BF₃·OEt₂ dissolved in 5 mL of anhydrous dichloromethane via syringe pump over 30 minutes.

- Polymerization: Maintain the reaction at 0°C for 4-6 hours, monitoring viscosity increase as polymerization proceeds.

- Termination: Add 2 mL of methanolic ammonia solution to quart the reaction, stirring for an additional 30 minutes.

- Purification: Precipitate the polymer into 500 mL of diethyl ether, collect by filtration, and dry under vacuum at 40°C for 24 hours.

Characterization: The resulting poly(this compound) should be characterized by GPC (Mw typically 20,000-50,000 Da with PDI 1.5-2.0), FTIR (loss of vinyl peaks at 1640 cm⁻¹ and 3100 cm⁻¹, retention of broad OH stretch at 3200-3500 cm⁻¹), and ¹³C NMR (disappearance of vinyl carbons at 85-90 ppm and 140-150 ppm). The hydroxyl functionality remains available for subsequent modification or cross-linking reactions [1].

Synthesis of BaTiO₃ Nanoparticle/Polymer Hybrid

Principle: This protocol describes the synthesis of a transparent hybrid material comprising BaTiO₃ nanoparticles dispersed in a polymer matrix using this compound as a modifying ligand. The 2-vinyloxyethoxy ligands coordinate to metal centers in the precursor, and upon hydrolysis and polymerization, form a homogeneous organic-inorganic composite with potential applications in advanced electronics and medical devices [4].

Materials:

- Barium alkoxide and titanium alkoxide (high purity)

- This compound (anhydrous)

- Methyl methacrylate (MMA, purified by passing through inhibitor removal column)

- Azobisisobutyronitrile (AIBN, recrystallized from methanol)

- Deionized water (HPLC grade)

- Tetrahydrofuran (THF, anhydrous)

Procedure:

- Precursor Modification: In a dry Schlenk flask, dissolve 5.0 mmol each of barium alkoxide and titanium alkoxide in 50 mL anhydrous THF. Add 12.0 mmol of this compound and reflux under nitrogen for 4 hours to form the modified precursor.

- Hydrolysis: Cool the solution to room temperature and add a controlled amount of water (molar ratio H₂O:Ti = 2-10) with vigorous stirring. Continue stirring for 12 hours to facilitate BaTiO₃ nanoparticle formation.

- Polymerization: Add 20 mmol of methyl methacrylate and 0.2 mmol of AIBN to the nanoparticle dispersion. Heat to 70°C for 6 hours to polymerize the MMA while incorporating the modified nanoparticles.

- Film Formation: Cast the resulting hybrid material onto silica plates and dry under vacuum at 60°C for 12 hours to form transparent films.

Characterization: The hybrid films exhibit high transparency with a refractive index of 1.595 at 589 nm. XRD analysis shows increased BaTiO₃ crystallinity with higher water amounts used in hydrolysis. UV-Vis spectroscopy demonstrates that the absorption edge shifts to shorter wavelengths with decreasing crystallite size, indicating quantum confinement effects. The resulting material is a transparent, self-standing film suitable for optical and electronic applications [4].

Figure 1: Experimental workflow for synthesis of transparent BaTiO₃ nanoparticle/polymer hybrid using this compound as a modifying ligand

Applications in Drug Delivery and Pharmaceutical Systems

Polymeric Nanoparticles for Targeted Drug Delivery

This compound and its polymers contribute valuable properties to polymeric nanoparticle (PNP) systems for pharmaceutical applications. The hydroxyl functionality enables conjugation with targeting ligands, while the vinyl ether group allows incorporation into copolymer structures with controlled degradation profiles. PNPs fabricated using functional monomers like this compound demonstrate enhanced drug loading capacity, controlled release kinetics, and the potential for targeted delivery to specific tissues or cellular compartments [5].

These nanoparticles can be engineered to respond to specific physiological stimuli such as pH, enzyme activity, or temperature changes, enabling precise drug release at the target site. The hydrophilic hydroxyl group improves biocompatibility and extends circulation time, while the polymer backbone provides structural integrity. Such systems are particularly valuable for delivering chemotherapeutic agents, genetic materials, and poorly soluble drugs, addressing significant challenges in modern pharmacotherapy [5].

Table 3: Applications of this compound in Pharmaceutical Systems

| Application Area | Function of this compound | Benefits | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | Functional monomer for stimulus-responsive polymers | Enhanced drug loading, controlled release, targeting capability | [5] |

| Hybrid Polymer Systems | Ligand for metal oxide nanoparticles | Transparent composites, improved dispersion in polymer matrix | [4] |

| Polymer Blends | Component in miscible polymer blends | Tailored properties without new polymer synthesis | [6] |

| UV-Curable Biomaterials | Reactive diluent in photopolymerizable systems | Rapid curing, reduced energy consumption, minimal VOCs | [1] [2] |

Polymer Blends for Enhanced Drug Formulations

Polymer blends represent a valuable strategy for developing advanced drug delivery systems without synthesizing entirely new polymer structures. When this compound polymers are blended with other pharmaceutical polymers, the resulting materials exhibit customized properties that address specific formulation challenges. These blends can enhance drug stability, modify release profiles, improve processability, and enable targeting of specific physiological environments [6].

Blends containing this compound-derived polymers can be designed to interact at various levels:

- Particulate level blends: Physical mixtures where polymers interact primarily at particle surfaces during processes like direct compression.

- Colloidal level blends: Dispersions where polymer interactions occur at submicron dimensions, such as in latex systems.

- Molecular level blends: Homogeneous mixtures where polymers interact at the molecular level, often through specific intermolecular interactions [6].

The selection of blending strategy depends on the desired drug release mechanism, processing method, and stability requirements. Polymer blends are particularly valuable for bioavailability enhancement of poorly soluble drugs and for creating specialized delivery systems such as amorphous solid dispersions, matrix devices, and environmentally responsive formulations [6].

Figure 2: Polymer blend classification system and pharmaceutical applications

Safety and Regulatory Considerations

Handling and Storage Protocols

This compound requires careful handling to ensure safety and maintain material integrity. Laboratory personnel should wear appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coats. Operations should be conducted in a well-ventilated area or fume hood to prevent vapor accumulation. The compound has a flash point of 120°F (49°C), classifying it as flammable and requiring avoidance of ignition sources including hot surfaces, sparks, and open flames [3].

For storage, this compound should be kept in original containers or sealed stainless steel or dark glass containers under an inert nitrogen atmosphere. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C. Under these conditions, the shelf life is typically 12 months. Containers should be checked regularly for integrity and kept tightly sealed when not in use to prevent moisture absorption and oxidation [1] [2].

Disposal and Environmental Considerations

Unused product or material should be disposed of in accordance with local, regional, and national regulations. Small quantities can be neutralized by slow addition to a stirred solution of 5% hydrochloric acid in an ice bath, followed by transfer to a closed container for disposal as hazardous waste. Incineration is generally recommended for larger quantities, using a specialized facility equipped for chemical waste. Environmental release should be avoided as the compound may cause adverse effects in aquatic systems [1].

Conclusion and Future Perspectives

This compound represents a versatile bifunctional monomer with significant potential in advanced polymer synthesis and drug delivery applications. Its unique combination of vinyl ether and hydroxyl functionalities enables diverse reaction pathways and polymer architectures, facilitating the development of materials with tailored properties for specific pharmaceutical needs. The experimental protocols presented herein provide researchers with reliable methods for incorporating this valuable monomer into various polymer systems, from homopolymers to sophisticated hybrid materials.

Future research directions should explore the expanding applications of this compound in stimuli-responsive drug delivery systems, where its polymerization characteristics and functional group chemistry offer opportunities for creating intelligent therapeutic platforms. Additionally, further investigation into its use in polymer blends for pharmaceutical applications represents a promising avenue for developing novel drug delivery systems without the regulatory hurdles associated with new polymer entities. As biomaterial science continues to advance, this compound is poised to play an increasingly important role in the development of advanced therapeutic systems with enhanced efficacy and safety profiles.

References

- 1. -(Vinyloxy) Ethanol CAS 764-48-7 - Jinghong China Chemical Exports [hbjhchem.com]

- 2. Ethylene glycol monovinyl ether | CAS 764-48-7 | Connect Chemicals [connectchemicals.com]

- 3. China -(Vinyloxy) ethanol CAS 764-48-7 factory and manufacturers [unilongmaterial.com]

- 4. of transparent BaTiO3 nanoparticle/ Synthesis hybrid polymer [link.springer.com]

- 5. Nanoparticles in Targeted Polymeric : Unveiling the... Drug Delivery [pmc.ncbi.nlm.nih.gov]

- 6. of Applications blends in polymer | Future Journal of... drug delivery [fjps.springeropen.com]

Application Notes and Protocols: Asymmetric Additions to Imines Catalyzed by Chiral Phosphoric Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for asymmetric synthesis, particularly for transformations involving imines. These catalysts, often derived from privileged scaffolds like BINOL and SPINOL, function as bifunctional catalysts that activate both the imine substrate and the nucleophile through well-defined hydrogen-bonding interactions [1]. This activation enables the construction of chiral amine scaffolds, which are pivotal structural motifs in medicinal chemistry and natural product synthesis. It is estimated that chiral amines are present in approximately 51% of small-molecule pharmaceuticals approved by the FDA [2]. This document provides a detailed overview of key CPA-catalyzed addition reactions to imines, complete with structured data and step-by-step experimental protocols.

Core Reaction Types and Data

CPA catalysis has been successfully applied to a diverse set of nucleophiles, enabling the synthesis of various nitrogen-containing chiral building blocks. The following table summarizes the major reaction types.

Table 1: Overview of Chiral Phosphoric Acid-Catalyzed Additions to Imines

| Nucleophile | Imine Type | Product | Typical Yield Range | Typical ee Range | Key Features & Applications |

|---|---|---|---|---|---|

| Alcohols [3] [4] | N-Acyl Imines | Chiral N,O-Aminals | Excellent yields | Up to 94% ee | First catalytic asymmetric method for N,O-aminals; mild conditions. |

| 2-(Vinyloxy)ethanol [5] | Aromatic Imines | Chiral Amines with Dioxolane Acetals | Not Specified | Excellent | Products are versatile intermediates for chiral azetidines and 2-substituted tetrahydroquinolines. |

| Thiols [6] | N-Acyl Imines | Chiral N,S-Acetals | Excellent yields | Excellent | High enantioselectivity with exceptional substrate-to-catalyst (S/C) ratios; broad substrate scope. |

Detailed Quantitative Data

The following table provides specific examples from the literature for the addition of thiols to N-acyl imines, illustrating the broad substrate scope and high efficiency of this transformation.

Table 2: Selected Data for Chiral N,S-Acetal Synthesis via CPA-Catalyzed Thiol Addition [6]

| Imine Aryl Group (R¹) | Thiol (R²SH) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 4-MeO-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |

| 4-MeO-C₆H₄ | PhCH₂ | 95 | 98 |

| 4-MeO-C₆H₄ | C₆H₁₁ (Cyclohexyl) | 92 | 96 |

| 4-Cl-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |

| 4-Cl-C₆H₄ | PhCH₂ | 96 | 99 |

| 3-Br-C₆H₄ | 4-Me-C₆H₄ | 99 | 99 |

| 2-Naphthyl | 4-Me-C₆H₄ | 99 | 99 |

Detailed Experimental Protocols

Protocol A: Catalytic Asymmetric Addition of Alcohols to N-Acyl Imines for N,O-Aminals [3]

3.1.1 Reaction Mechanism

The chiral phosphoric acid catalyst acts bifunctionally. The protonated phosphate (P=O---H) hydrogen-bonds with the imine nitrogen, while the phosphate oxygen (P=O) interacts with the alcohol proton, organizing the reactants into a rigid, chiral transition state that dictates the stereochemical outcome of the nucleophilic attack.

3.1.2 Reagents and Materials

- N-Acyl Imine (1.0 equivalent)

- Alcohol (1.2 equivalents), acting as both nucleophile and solvent if used in excess

- Chiral Phosphoric Acid Catalyst (e.g., TRIP or catalyst A3 from [3], 5-10 mol%)

- Anhydrous Ethyl Acetate (solvent)

- Molecular Sieves (4 Å, activated)

- Anhydrous sodium sulfate (Na₂SO₄)

3.1.3 Step-by-Step Procedure

- Setup: In an argon-filled glove box or under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and activated 4 Å molecular sieves to a flame-dried reaction vial.

- Reaction Mixture: Charge the vial with the N-acyl imine (1.0 equiv) and anhydrous ethyl acetate. If the alcohol is not being used as the solvent, add it now (1.2 equiv).

- Reaction Execution: If the alcohol is used as the solvent (e.g., a primary alcohol), add it in excess (e.g., 2.0 mL) to dissolve the other reagents. Seal the vial.

- Stirring and Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the imine starting material is fully consumed.

- Work-up: Filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure chiral N,O-aminal.

3.1.5 Critical Notes and Troubleshooting

- Solvent Choice: Ethyl acetate is critical for high enantioselectivity. More polar solvents like acetonitrile can erode ee.

- Exclusion of Water: All reagents and solvents must be rigorously dried to prevent hydrolysis of the imine substrate, which would lead to reduced yield.

- Background Reaction: Be aware of a potential uncatalyzed background reaction. Careful control of conditions and the use of dry reagents are essential to ensure the catalytic pathway dominates.

Protocol B: Catalytic Asymmetric Addition of Thiols to N-Acyl Imines for N,S-Acetals [6]

3.2.1 Reagents and Materials

- N-Acyl Imine (1.0 equivalent)

- Thiol (1.1 equivalents)

- Chiral BINOL Phosphoric Acid Catalyst (e.g., 0.1 to 5.0 mol%)

- Anhydrous Solvent (e.g., Toluene or Dichloromethane)

3.2.2 Step-by-Step Procedure

- Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the chiral phosphoric acid catalyst and the N-acyl imine.

- Solvent Addition: Add the anhydrous solvent.

- Nucleophile Addition: Cool the mixture to the specified temperature (often 0°C or room temperature). Add the thiol (1.1 equiv) dropwise via syringe.

- Stirring and Monitoring: Stir the reaction mixture at the maintained temperature, monitoring by TLC or LC-MS for completion.

- Work-up: Once complete, the reaction mixture can be directly purified by flash chromatography on silica gel.

3.2.3 Critical Notes and Troubleshooting

- High Efficiency: This reaction is notable for its high enantioselectivity even at very low catalyst loadings (exceptional S/C ratios).

- Substrate Scope: The protocol tolerates a wide range of both electron-rich and electron-poor aromatic N-acyl imines, as well as aliphatic and aromatic thiols.

Applications in Synthesis

The products from these asymmetric additions are not endpoints but valuable intermediates for further synthesis.

- Synthesis of N-Heterocycles: The chiral amines produced from the addition of This compound contain dioxolane acetal groups that can be transformed into privileged scaffolds like azetidines and 2-substituted tetrahydroquinolines with excellent optical purity [5]. These structures are common in medicinal chemistry.

- Versatility of N,O- and N,S-Acetals: Chiral N,O-aminals and N,S-acetals are versatile building blocks. They can be hydrolyzed to aldehydes or serve as precursors to other chiral amine derivatives, making them highly valuable for the synthesis of complex alkaloids and pharmaceutical agents.

Summary Diagrams

Generalized Workflow for CPA-Catalyzed Additions to Imines

Bifunctional Catalysis Mechanism

References

- 1. -catalyzed Chiral dearomatization... phosphoric acid asymmetric [pubs.rsc.org]

- 2. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 3. Catalytic Asymmetric of Alcohols Addition ... to Imines [organic-chemistry.org]

- 4. Brønsted Acid -Catalyzed Asymmetric Additions to Imines [acswebcontent.acs.org]

- 5. Catalyzed Chiral of... Phosphoric Acid Asymmetric Addition [pubmed.ncbi.nlm.nih.gov]

- 6. -catalyzed Chiral of thiols to N-acyl phosphoric ... acid addition imines [semanticscholar.org]

Comprehensive Application Notes and Protocols for 2-(Vinyloxy)ethanol in Research and Development

Chemical Profile and Properties

2-(Vinyloxy)ethanol (CAS 764-48-7), also known as ethylene glycol monovinyl ether, is a bifunctional molecule containing both vinyl ether and hydroxyl functional groups. This unique structure provides versatile reactivity and solubility properties valuable across multiple research and industrial applications. [1] [2]

Basic Chemical Characteristics

- Molecular Formula: C₄H₈O₂ [2]

- CAS Registry Number: 764-48-7 [1] [2]

- Appearance: Colorless transparent liquid with mild odor [1] [2]

- Solubility: Miscible with water and numerous organic solvents [2]

Primary Applications and Implementation Protocols

UV-Curable Coatings, Inks, and Lacquers

This compound functions as a reactive diluent in UV-curable systems, reducing viscosity while participating in the polymerization process. Its vinyl ether group polymerizes rapidly under UV light in cationic systems, contributing to films with excellent adhesion, chemical resistance, and durability. [2]

Table 1: Formulation Guidelines for UV-Curable Systems Using this compound

| Component Type | Example Materials | Recommended Proportion | Function |

|---|---|---|---|

| Reactive Diluent | This compound | 10-25% by weight | Reduces viscosity, participates in polymerization [1] |

| Oligomer Base | Epoxy, Vinyl Ether, or Acrylate Oligomers | 50-80% by weight | Provides core film properties |

| Photoinitiator | Cationic (e.g., Iodonium salts) | 1-5% by weight | Initiates UV-induced polymerization [2] |

| Additives | Stabilizers, Flow agents | 0.1-2% by weight | Enhances stability and application properties |

2.1.1 Experimental Protocol: Formulation and Curing of UV-Coatings

Objective: Prepare and evaluate a UV-curable coating using this compound as a reactive diluent.

Materials Required:

- This compound (≥98% purity)

- Epoxy-functionalized oligomer (e.g., Bisphenol A diglycidyl ether diacrylate)

- Cationic photoinitiator (e.g., Diphenyl iodonium hexafluorophosphate)

- Magnetic stirrer with hotplate

- UV curing chamber (LED, ~365 nm)

- Applicator for draw-down coating

- Substrates (glass, metal, plastic)

Procedure:

Formulation:

- In an amber glass vial, combine the epoxy oligomer (70 g) and this compound (20 g).

- Add the cationic photoinitiator (3 g).

- Stir the mixture at 300-400 rpm at 40°C until a homogeneous solution is obtained (~30 minutes).

Application:

- Apply the formulated mixture onto cleaned substrate panels using a draw-down bar to achieve a uniform wet film thickness of 50-100 µm.

Curing:

- Immediately expose the coated panels to UV light in the curing chamber.

- Maintain a conveyor speed or exposure time to achieve a total UV dose of 500-1000 mJ/cm².

Evaluation:

- Assess the cured film for adhesion (ASTM D3359), pencil hardness (ASTM D3363), and solvent resistance (number of MEK double rubs).

The workflow for this protocol is summarized in the following diagram:

Pharmaceutical and Chemical Synthesis Intermediate

The molecule serves as a versatile building block in organic synthesis. The hydroxyl group can be functionalized (e.g., esterification, etherification), while the vinyl ether group undergoes reactions like hydrolysis (to form acetaldehyde) or cycloadditions, enabling synthesis of more complex structures, including potential drug candidates or specialized polymers. [1]

2.2.1 Experimental Protocol: Synthesis of a Model Derivative via Acetal Formation

Objective: Demonstrate the utility of this compound in synthesizing a protective acetal group for a diol, a common transformation in synthetic chemistry.

Materials Required:

- This compound

- cis-1,2-Cyclohexanediol (model diol)

- Acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS)

- Anhydrous dichloromethane

- Molecular sieves (3Å)

- Standard synthetic glassware under nitrogen atmosphere

Procedure:

Reaction Setup:

- In a round-bottom flask equipped with a stir bar, add cis-1,2-cyclohexanediol (1.0 equiv.) and this compound (1.1 equiv.).

- Add anhydrous dichloromethane as solvent (10 mL per mmol of diol).

- Add PPTS (0.05 equiv.) and activated 3Å molecular sieves.

Reaction Execution:

- Stir the reaction mixture at room temperature under a nitrogen atmosphere.

- Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the diol starting material is consumed (typically 4-12 hours).

Work-up:

- Filter the reaction mixture to remove molecular sieves.

- Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

- Purify the crude product via flash column chromatography on silica gel to obtain the pure acetal derivative.

Adhesives, Sealants, and Polymer Synthesis

As a cross-linking agent or monomer, this compound enhances flexibility, adhesion, and durability in polymers. The hydroxyl group can form hydrogen bonds with substrate surfaces, improving adhesion, while the vinyl ether group enables incorporation into polymer backbones. [2]

Table 2: Applications of this compound in Material Science

| Application Field | Primary Function | Key Benefit | Typical Use Level |

|---|---|---|---|

| Adhesives & Sealants | Cross-linking agent [2] | Improves flexibility and bond strength on metal, glass, plastic [2] | 5-15% |

| Polymer Production | Comonomer [2] | Imparts moisture resistance and tunable hydrophilicity [2] | 1-20% |

| Water-Reducing Agents | Chemical Intermediate [1] | Key precursor in synthesis of specific surfactants or dispersants | Varies by final product |

Handling, Storage, and Safety Protocols

Handling Precautions: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE) including nitrile gloves, chemical splash goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. [1]

Storage Recommendations:

- Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong acids, bases, and oxidizers. [1]

- Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption and polymerization.

- The typical shelf life is 12 months from the date of manufacture when stored under proper conditions. [2]

Safety Classification:

Synthesis Background

The primary industrial synthesis of vinyl ethers like this compound involves the vinylation process of alcohols with acetylene, often under pressure and in the presence of a base catalyst such as potassium hydroxide. This method allows for the direct introduction of the vinyl ether group onto the alcohol functionality of ethylene glycol. [3]

The logical relationship of its synthesis, properties, and applications is visualized below:

References

Application Notes: Synthesis and Use of 2-(Vinyloxy)ethyl Soyate

1. Monomer Synthesis via Transesterification The novel vinyl ether monomer, 2-(vinyloxy)ethyl soyate, is synthesized from soybean oil through a base-catalyzed transesterification reaction with 2-(vinyloxy)ethanol [1] [2]. This reaction replaces the glycerol backbone of the soybean oil triglyceride with this compound, creating a fatty acid ester derivative that contains a polymerizable vinyl ether group.

2. Living Carbocationic Polymerization The primary application for this monomer is in living carbocationic polymerization [1] [3]. This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer, poly[(2-vinyloxy)ethyl soyate], retains the fatty acid ester side chains from the soybean oil.

3. Fabrication of Non-Isocyanate Polyurethane (NIPU) Thermosets A significant downstream application involves converting the poly[(2-vinyloxy)ethyl soyate] into a cross-linked thermoset material. The fatty acid ester side chains on the polymer are first functionalized with cyclic carbonate groups to create C-poly(2-VOES) [4]. This carbonate-functional polymer is then reacted with bioderivable aliphatic diamines (e.g., 1,6-hexamethylenediamine, 1,9-nonanediamine) to form Non-Isocyanate Polyurethane (NIPU) networks [4]. This route is considered a greener alternative to conventional polyurethane synthesis, which uses toxic isocyanates.

The following diagram outlines the core synthetic pathway from the raw materials to the final polymer and its subsequent application.

Experimental Protocols

Here is a detailed methodology for the synthesis and characterization of NIPU thermosets derived from the vinyl ether polymer, based on the information available in the search results [4].

Protocol: Synthesis of Non-Isocyanate Polyurethane (NIPU) Networks from C-poly(2-VOES)

Objective: To cross-link cyclic carbonate-functional poly[(2-vinyloxy)ethyl soyate] (C-poly(2-VOES)) with linear aliphatic diamines to form thermoset NIPU networks.

Materials:

- Cyclic Carbonate-Functional Polymer: C-poly(2-VOES), synthesized from poly[(2-vinyloxy)ethyl soyate].

- Cross-linkers: Linear aliphatic diamines:

- 1,6-hexamethylenediamine (HDA)

- 1,9-nonanediamine (NDA)

- 1,13-tridecanediamine (TDA)

- Equipment: Suitable reaction vessels, heating mantle, magnetic stirrer, analytical balance, and equipment for sample curing (e.g., oven, Teflon molds).

Procedure:

- Formulation: Weigh stoichiometric amounts of C-poly(2-VOES) and the selected diamine cross-linker. The stoichiometry should be based on an equivalent ratio of cyclic carbonate groups to amine groups.

- Mixing: Combine the C-poly(2-VOES) and diamine in a reaction vessel. Mix thoroughly to ensure a homogeneous blend.

- Curing: Transfer the mixture into a pre-defined mold.

- Post-Curing: Subject the cured network to further characterization to determine its final properties.

Characterization Methods: The resulting NIPU networks should be characterized using the following techniques to understand their structure-property relationships [4]:

- Chemical Properties: Fourier Transform Infrared (FTIR) spectroscopy to confirm the reaction between carbonate and amine groups.

- Thermal Properties: Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg).

- Viscoelastic Properties: Dynamic Mechanical Analysis (DMA) to determine storage modulus, loss modulus, and cross-link density.

- Mechanical Properties: Tensile testing to measure Young's modulus, tensile strength, and elongation at break.

Data Summary

The table below summarizes the key findings from the characterization of NIPU networks made from C-poly(2-VOES) compared to those made directly from cyclic carbonate-functional soybean oil (CSBO) [4].

Table 1: Properties of NIPU Networks from Different Carbonate-Functional Precursors

| Property | Cross-linker | NIPU from C-poly(2-VOES) | NIPU from CSBO |

|---|---|---|---|

| Young's Modulus | 1,6-hexamethylenediamine | Significantly higher | Lower |

| Mechanical Behavior | 1,6-hexamethylenediamine | Brittle | Ductile |

| Cross-link Density (from DMA) | Various diamines | Significantly higher | Lower |

| Attributed Structural Feature | - | High number of methine carbons from polymer backbone acting as additional cross-links | Lower functionality per molecule |

Influence of Cross-linker Chain Length: As expected in polymer networks, increasing the chain length of the diamine cross-linker (e.g., from HDA to TDA) results in a decrease in cross-link density. This generally leads to decreases in Young's modulus and glass transition temperature (Tg) [4].

Key Information Gaps and Future Research

The most notable gap in the available information is the specific set of conditions for the living carbocationic polymerization itself. The search results confirm the reaction was performed [1] [3] but do not provide the essential details such as:

- The specific Lewis acid catalyst used.

- The initiator.

- The required reaction temperature and time.

- The solvent employed.

Future research and a more targeted literature search could focus on finding these precise polymerization conditions. Subsequent studies could also explore the use of other bioderivable diamines or the blending of C-poly(2-VOES) with other biobased monomers to tailor the properties of the final NIPU materials for specific applications.

References

- 1. Living carbocationic polymerization of a vinyl ether monomer derived... [pubs.rsc.org]

- 2. Good Price CAS 764-48-7 | this compound for Sale - Quotation - ALFA CHEMICAL [alfa-chemical.com]

- 3. Living carbocationic polymerization of a vinyl ether monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate (Journal Article) | OSTI.GOV [osti.gov]

- 4. and Characterization of Polyurethane Networks Derived... Synthesis [figshare.com]

bio-based polymers from 2-(Vinyloxy)ethanol

Basic Information on 2-(Vinyloxy)ethanol

This compound, also known as ethylene glycol monovinyl ether, is a vinyl ether compound. The table below summarizes its key properties [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 764-48-7 [1] |

| Molecular Formula | C4H8O2 [1] |

| Molecular Weight | 88.11 g/mol [1] |

| Boiling Point | 143 °C (lit.) [1] [2] |

| Density | 0.982 g/mL at 25 °C (lit.) [1] [2] |

| Flash Point | 120 °F (approx. 49 °C) [1] [2] |

| Appearance | Colorless to almost colorless clear liquid [1] |

| Key Feature | Contains a polymerizable vinyl group and a hydroxyl group [2] |

Reported Applications and Synthesis

While not classified as bio-based, this compound has utility as a synthetic monomer:

- Industrial Use: It is used in the synthesis of polycarboxylic acid superplasticizers, adhesives, lubricants, and surface protection materials. Its polymers are valued for their adhesion, miscibility, and solubility [2].

- Synthesis Pathway: The industrial production of vinyl ethers like this compound typically involves the reaction of acetylene with an alcohol (in this case, ethylene glycol) under high pressure and in the presence of a catalyst, such as an alkali metal hydroxide [3]. This is a petroleum-based chemical process.

Understanding Bio-based Polymers

Since this compound is a synthetic chemical, here is context on what constitutes a bio-based polymer. The table below classifies the main categories with examples [4] [5].

| Category | Description | Example Polymers |

|---|---|---|

| Polymers from Biomass | Directly extracted or derived from natural sources. | Starch, Cellulose, Chitosan [5] |

| Polymers from Microorganisms | Produced directly by bacteria or other microbes. | Polyhydroxyalkanoates (PHA), Polyhydroxybutyrate (PHB) [4] [5] |

| Synthetic Polymers from Bio-monomers | Conventional polymer synthesis using monomers derived from renewable resources. | Polylactic acid (PLA), Bio-polyethylene (Bio-PE), Bio-poly(ethylene terephthalate) (Bio-PET) [4] [5] |

A polymer is considered "bio-based" based on the renewable origin of its raw materials, not necessarily its biodegradability. Some, like Bio-PE, are non-biodegradable despite being made from plant sources [4].

Research Alternatives and Pathways

Your interest in functional monomers for polymer science is valid, even if this compound isn't bio-based. Here are potential research directions:

- Explore Bio-based Alternatives: Investigate hydroxyl-functionalized monomers derived from biomass, such as certain fatty acids or sugar-based molecules, which could impart similar properties to polymers.

- Novel Bio-based Routes: Research could potentially explore fermentative pathways to produce a molecule like this compound from sugar feedstocks, which would then classify it as a bio-based monomer. However, no such commercial or widely reported process currently exists.

Experimental Workflow for Bio-based Polymer Development

For researchers developing applications with new bio-based materials, the following workflow outlines a general systematic approach. You can adapt this high-level protocol to specific projects.

Conclusion and Research Outlook

Future research could explore the feasibility of producing a structurally similar compound through biological or catalytic conversion of renewable resources, which would be a significant innovation in green polymer chemistry.

References

- 1. -(Vinyloxy) ethanol | 764-48-7 [chemicalbook.com]

- 2. China -(Vinyloxy) ethanol CAS 764-48-7 factory and manufacturers [unilongmaterial.com]

- 3. US2969395A - Vinylation process - Google Patents [patents.google.com]

- 4. sciencedirect.com/topics/materials-science/ bio - based - polymer [sciencedirect.com]

- 5. - Bio for Environmentally Friendly Phase Change... Based Polymers [pmc.ncbi.nlm.nih.gov]

2-(Vinyloxy)ethanol drug delivery systems protein modification

Chemical Profile: 2-(Vinyloxy)ethanol

| Property | Value / Description |

|---|---|

| CAS Number | 764-48-7 [1] |

| Chemical Name | This compound; Ethylxyethanol [1] |

| Boiling Point | 143 °C (lit.) [1] |

| Density | 0.982 g/mL at 25 °C (lit.) [1] |

| Refractive Index | n20/D 1.436 (lit.) [1] |

| Flash Point | 120 °F [1] |

| pKa | 14.20 ± 0.10 (Predicted) [1] |

| General Use | Used in the production of polycarboxylic acid superplasticizers, adhesives, lubricants, and surface protection materials [1]. |

Potential Applications & Research Avenues

While direct biomedical applications are not documented, the chemical structure of this compound suggests potential research directions, which are visualized in the workflow below.

The diagram above shows how the dual functional groups of this compound could be leveraged. Here are the underlying rationales for these potential applications:

- Vinyl Ether Polymerization: The vinyl ether group is highly reactive and can undergo cationic polymerization or be used in the synthesis of block copolymers [1]. This property is key for creating novel polymer backbones that could form the core of nanocarriers like micelles or dendrimers [2].

- Hydroxyl Group as a Functional Handle: The hydroxyl group can serve as an anchor point for further chemical modification. For instance, it could be used to covalently attach targeting ligands (like peptides or antibodies) to a polymer-drug conjugate, enhancing site-specific delivery [3].

- Protein Modification: While PEGylation is a well-established technique for improving the pharmacokinetics of therapeutic proteins [3], this compound could be investigated as a monomer for creating alternative polymer chains that are grafted onto proteins, potentially offering benefits like improved stability or reduced immunogenicity.

Proposed Experimental Workflow for Protein Conjugation

Given the lack of established protocols, the following is a generalized and hypothetical workflow for exploring the use of this compound in protein-polymer conjugation. This is a proposed starting point for research, not a validated protocol.

Key Considerations for the Workflow:

- Step 1: The vinyl ether group would be the primary site for polymerization. Controlling polymer length (PDI) is critical [3].

- Step 2: The conjugation chemistry would depend on the functional group at the polymer's end. If the hydroxyl remains, it must be activated for reaction with protein amino acids (e.g., lysine). Site-specific conjugation is often preferred over random conjugation to preserve protein activity [3].

- Step 4 & 5: Rigorous characterization is non-negotiable. You would need to confirm the success of conjugation, measure the drug loading capacity, and evaluate the biological performance and safety of the resulting conjugate [4] [2].

Critical Research Gaps & Safety Notes

- No Biomedical Data: The search results confirm a complete lack of data on the toxicity, biocompatibility, or immunogenicity of this compound or its polymers in a biological context.

- Safety First: This compound is an industrial chemical with a reported flash point of 120°F (categorizing it as flammable) and no established safety profile for in-vivo use [1]. Any laboratory work requires extreme caution.

- Protein Activity: A major challenge in protein-polymer conjugation is maintaining the protein's native structure and biological activity after modification [3].

References

- 1. China -(Vinyloxy) ethanol CAS 764-48-7 factory and manufacturers [unilongmaterial.com]

- 2. Nano based drug : recent developments and future... delivery systems [jnanobiotechnology.biomedcentral.com]

- 3. Frontiers | Nanosized Delivery for Therapeutic Systems ... Proteins [frontiersin.org]